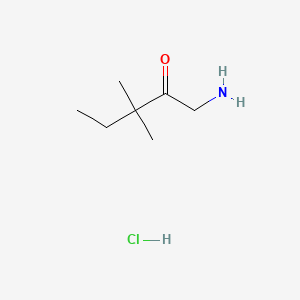
tert-butyl 6-(methylamino)hexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-(methylamino)hexanoate hydrochloride (TBMAH) is an organic compound which has been studied for its various biochemical and physiological effects. It is a synthetic derivative of a naturally occurring amino acid and has been used in a variety of laboratory experiments and research applications. TBMAH has been found to have a number of advantages over other compounds due to its high solubility in water and its relatively low cost.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-(methylamino)hexanoate hydrochloride has been used in a variety of scientific research applications, including studies on the effects of drugs on the central nervous system, the effects of hormones on behavior, and the effects of drugs on the cardiovascular system. It has also been used to study the effects of environmental toxins on the body, to study the effects of nutrition on health, and to study the effects of drugs on the immune system.
Wirkmechanismus
Tert-butyl 6-(methylamino)hexanoate hydrochloride acts as an agonist at the G-protein coupled receptor, which is a type of receptor found in the body that is involved in signal transduction. When this compound binds to the receptor, it activates the signal transduction pathway, which leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, an important neurotransmitter involved in movement and reward. It has also been found to increase the release of norepinephrine, a neurotransmitter involved in the regulation of mood and stress. Additionally, this compound has been found to increase the release of serotonin, a neurotransmitter involved in the regulation of mood, sleep, and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of tert-butyl 6-(methylamino)hexanoate hydrochloride is its high solubility in water, which makes it easy to use in laboratory experiments. Additionally, this compound is relatively inexpensive, which makes it a cost-effective option for use in laboratory experiments. The main limitation of this compound is its relatively short half-life, which means that it must be used quickly and in small doses in order to be effective.
Zukünftige Richtungen
There are a number of potential future directions for research involving tert-butyl 6-(methylamino)hexanoate hydrochloride. These include further research into the biochemical and physiological effects of this compound, as well as research into its potential applications in the treatment of various diseases and conditions. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective drugs and treatments. Finally, further research into the potential toxicity of this compound could lead to improved safety protocols for its use in laboratory experiments.
Synthesemethoden
Tert-butyl 6-(methylamino)hexanoate hydrochloride can be synthesized using a two-step process. In the first step, 1-bromo-2,3-dihydroxypropane is reacted with methylamine in the presence of a base, such as potassium carbonate, to form the desired this compound. In the second step, the reaction mixture is treated with hydrochloric acid to yield the final product.
Eigenschaften
IUPAC Name |
tert-butyl 6-(methylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-5-7-9-12-4;/h12H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHTXQISXJCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
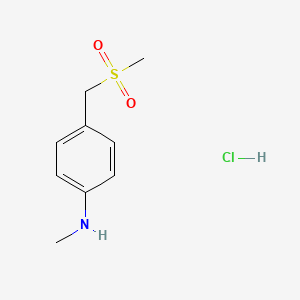
![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)

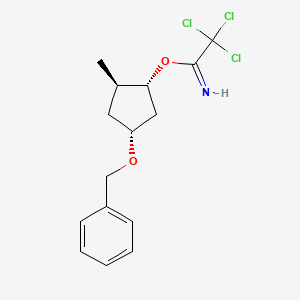
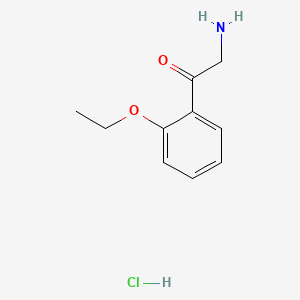
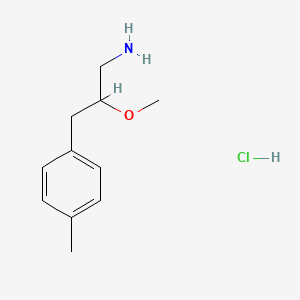


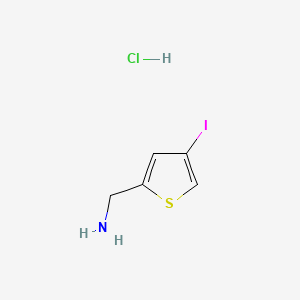
![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
